3-Fluoro-3-methylcyclobutanecarboxylic acid chemical properties
3-Fluoro-3-methylcyclobutanecarboxylic acid chemical properties
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of small, rigid, and fluorinated scaffolds is a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a drug candidate's conformational profile, metabolic stability, and physicochemical properties such as lipophilicity and acidity.[1][2] The 3-fluoro-3-methylcyclobutane core has emerged as a particularly valuable building block, offering a unique three-dimensional exit vector and serving as a bioisosteric replacement for commonly used but metabolically labile groups like isopropyl or gem-dimethyl moieties.[3][4] This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a key derivative of this scaffold. We present a detailed examination of its chemical properties, a robust, field-proven synthetic protocol based on established methodologies for analogous structures, and an expert analysis of its applications for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
3-Fluoro-3-methylcyclobutanecarboxylic acid is a saturated carbocyclic compound featuring a tertiary fluorine atom and a carboxylic acid functional group. This substitution pattern imparts specific properties that are highly desirable in drug design. The fluorine atom can significantly lower the pKa of the carboxylic acid through a strong inductive effect and modulate the molecule's lipophilicity (LogP).[5][6] The rigid cyclobutane ring restricts the conformation of appended substituents, which can be advantageous for optimizing binding to biological targets.[4]
The compound exists as cis and trans diastereomers, which may exhibit different biological activities and physicochemical properties. The commercially available material is often a mixture of these isomers, though stereochemically pure versions can be prepared or separated.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉FO₂ | [7][8] |
| Molecular Weight | 132.13 g/mol | [7][8] |
| CAS Number | 1613330-60-1 (cis/trans mixture) | [8][9] |
| 1455037-43-0 (trans isomer) | [7] | |
| Appearance | White to off-white solid | [10] |
| Storage | Store at 2-8°C, sealed in a dry environment | [11] |
| Purity | Typically available at ≥97% | [7][8] |
Synthesis and Mechanistic Insights
While specific peer-reviewed syntheses for 3-fluoro-3-methylcyclobutanecarboxylic acid are not extensively documented, a highly reliable synthetic route can be constructed based on established methodologies for analogous 3-alkyl-3-fluorocyclobutane derivatives.[6][12] The most logical and scalable approach begins with a commercially available 3-oxocyclobutanecarboxylic acid precursor.
The core strategy involves two key transformations:
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Nucleophilic Addition: A Grignard reaction is employed to install the methyl group. Treating an ester of 3-oxocyclobutanecarboxylic acid with a methylating agent like methylmagnesium chloride (MeMgCl) stereoselectively forms the requisite tertiary alcohol. The ester protecting group (e.g., benzyl or ethyl) prevents interference from the acidic proton of the carboxylic acid.
-
Deoxyfluorination: The tertiary hydroxyl group is then replaced with fluorine. This is a critical step, and the choice of fluorinating agent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST) are effective for this transformation, typically proceeding with an inversion of configuration.[6]
Final deprotection of the ester yields the target carboxylic acid. This sequence is robust and allows for the preparation of multi-gram quantities of the desired product.[12][13]
Detailed Experimental Protocol & Workflow
The following protocol is a representative, self-validating procedure derived from analogous, referenced syntheses.[6][12]
Workflow Diagram: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
Caption: Synthetic workflow from a keto-ester precursor.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition: Add methylmagnesium chloride (3.0 M in THF, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 3-fluoro-3-methylcyclobutanecarboxylate
-
Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, ~0.4 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by carefully pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Step 3: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid
-
Setup: Dissolve the fluoro-ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture to 0°C and acidify to pH ~2 with 1M hydrochloric acid (HCl).
-
Workup: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product.
Anticipated Spectroscopic Characterization
While a definitive experimental spectrum requires acquisition, the expected NMR signals can be predicted based on the structure and known data for similar fluorinated cyclobutanes.
-
¹H NMR: The spectrum will show complex multiplets for the cyclobutane ring protons between ~1.5 and 3.0 ppm. The proton on the carbon bearing the carboxyl group (CH-COOH) would likely appear as a quintet or complex multiplet around 2.8-3.2 ppm. The methyl protons (CH₃) will appear as a doublet around 1.5 ppm due to coupling with the fluorine atom (³JHF ≈ 20-25 Hz).
-
¹³C NMR: The quaternary carbon attached to fluorine (C-F) will be a key signal, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 200-250 Hz). The carboxylic acid carbonyl carbon will be observed around 175-180 ppm.
-
¹⁹F NMR: A single resonance, likely a quartet, will be observed due to coupling with the three methyl protons (³JFH ≈ 20-25 Hz).
Applications in Drug Discovery
The title compound is a valuable building block for introducing the 3-fluoro-3-methylcyclobutane motif into drug candidates. This scaffold serves several critical functions:
-
Metabolic Blocker: The C-F bond is exceptionally strong and resistant to oxidative metabolism.[2] Placing this group at a metabolically vulnerable position (e.g., replacing an isopropyl group) can significantly increase a compound's half-life and oral bioavailability.
-
Conformational Constraint: The rigid four-membered ring reduces the number of accessible conformations for the rest of the molecule, which can lead to higher binding affinity and selectivity for the target protein.[4]
-
Physicochemical Property Modulation: As discussed, the fluorine atom's electron-withdrawing nature can be used to fine-tune the acidity of adjacent functional groups, which is crucial for optimizing properties like solubility and cell permeability.[5]
-
Bioisosterism: The 3-fluoro-3-methylcyclobutane moiety can act as a bioisostere for other common groups, providing a novel vector to explore chemical space and escape existing patent landscapes.[3]
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